(3-Chloro-4-(trifluoromethoxy)benZyl)Zinc bromide
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Overview
Description
(3-chloro-4-(trifluoromethoxy)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is notable for its ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group imparts unique electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-(trifluoromethoxy)benzyl)zinc bromide typically involves the reaction of (3-chloro-4-(trifluoromethoxy)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3-chloro-4-(trifluoromethoxy)benzyl) bromide+Zn→(3-chloro-4-(trifluoromethoxy)benzyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also minimize human error and enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-(trifluoromethoxy)benzyl)zinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Electrophiles: Such as alkyl halides or aryl halides, which react with the organozinc reagent.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific electrophiles and reaction conditions used
Scientific Research Applications
Chemistry
In chemistry, (3-chloro-4-(trifluoromethoxy)benzyl)zinc bromide is used as a building block for the synthesis of various organic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs. The trifluoromethoxy group can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the production of complex molecules.
Mechanism of Action
The mechanism by which (3-chloro-4-(trifluoromethoxy)benzyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-4-(trifluoromethoxy)phenyl)zinc bromide
- (3-chloro-4-(trifluoromethoxy)benzyl)magnesium bromide
- (3-chloro-4-(trifluoromethoxy)benzyl)lithium
Uniqueness
Compared to similar compounds, (3-chloro-4-(trifluoromethoxy)benzyl)zinc bromide offers unique advantages in terms of reactivity and stability. The presence of the trifluoromethoxy group enhances its electronic properties, making it more versatile in various chemical reactions. Additionally, the use of zinc as a metal center provides better control over reaction conditions and minimizes side reactions.
Properties
Molecular Formula |
C8H5BrClF3OZn |
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Molecular Weight |
354.9 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-4-methanidyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5ClF3O.BrH.Zn/c1-5-2-3-7(6(9)4-5)13-8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
IETMVFMRNUXYHB-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)OC(F)(F)F)Cl.[Zn+]Br |
Origin of Product |
United States |
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